3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide
Description
Historical Development and Research Trajectory of Analogous Chemical Architectures
The scientific interest in molecules like 3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide is built upon decades of research into its constituent chemical architectures.
The study of chalcones dates back to the late 19th century, with their synthesis first reported via the Claisen-Schmidt condensation. humanjournals.com Their natural occurrence in plants and their diverse biological activities spurred extensive research throughout the 20th century, leading to the synthesis of a vast library of synthetic analogs with enhanced potency and specificity. scienceopen.comhumanjournals.comnih.gov
Research into furan (B31954) chemistry began in the 18th century with the discovery of furoic acid. utripoli.edu.ly The 20th century saw a significant expansion in the understanding of furan synthesis and reactivity, driven by the availability of furfural (B47365) from biomass. researchgate.net The recognition of the furan ring in many natural products with interesting biological profiles led to its establishment as a privileged scaffold in medicinal chemistry. semanticscholar.orgutripoli.edu.ly
The exploration of cyanoacrylamides as pharmacologically active agents is a more recent development. While acrylamides have been investigated for some time, the specific focus on the α-cyano-substituted variants gained momentum with the rise of covalent drug discovery in the late 20th and early 21st centuries. enamine.netnih.gov The ability to form reversible covalent bonds with target proteins offered a new paradigm for designing highly selective and potent inhibitors. nih.govmdpi.com
Significance of the 2-Cyanoacrylamide Moiety as a Versatile Research Scaffold
The 2-cyanoacrylamide moiety is a critical component that imparts significant functionality to the parent molecule. Its versatility as a research scaffold stems from several key properties:
Tunable Covalent Reactivity: The presence of the electron-withdrawing cyano group makes the double bond susceptible to nucleophilic attack by amino acid residues like cysteine. enamine.netnih.gov This reactivity can be modulated by altering the substituents on the aromatic rings, allowing for the fine-tuning of the covalent interaction from reversible to irreversible. nih.govnih.gov This is a crucial aspect in modern drug design, aiming to maximize on-target residence time while minimizing off-target effects. researchgate.net
Synthetic Accessibility: The synthesis of the 2-cyanoacrylamide scaffold is generally straightforward, often involving a Knoevenagel condensation between a suitable aldehyde and a cyanoacetamide derivative. mdpi.com This synthetic tractability allows for the facile generation of diverse analogs for structure-activity relationship (SAR) studies.
| Property | Description | Implication in Research |
|---|---|---|
| Covalent Reactivity | Acts as a Michael acceptor, reacting with nucleophiles like cysteine. | Enables the design of targeted covalent inhibitors with tunable reactivity. enamine.netnih.gov |
| Hydrogen Bonding | The amide and cyano groups can act as hydrogen bond donors and acceptors. | Contributes to binding affinity and specificity for biological targets. |
| Synthetic Accessibility | Can be readily synthesized via condensation reactions. mdpi.com | Facilitates the generation of chemical libraries for screening and optimization. |
Role of the Furan and 4-Chlorophenyl Substituents in Molecular Design and Functional Studies
The 4-chlorophenyl group introduces a halogen atom, which can significantly impact the molecule's properties. The chlorine atom is electron-withdrawing and can influence the electronic distribution across the entire molecule, thereby modulating its reactivity. nih.gov Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is increasingly recognized as an important factor in drug-receptor interactions. The chloro-substituent can also enhance the lipophilicity of the compound, which can affect its membrane permeability and distribution.
Identification of Current Research Gaps and Future Directions for the Chemical Compound
While the individual components of this compound have been extensively studied, there are several research gaps concerning the compound itself:
Comprehensive Biological Profiling: There is a need for a systematic evaluation of the compound's activity against a broad range of biological targets, particularly kinases and other enzymes with reactive cysteine residues.
Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies are required to elucidate the precise mode of action, including whether it acts as a reversible or irreversible covalent inhibitor.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of modifying the substituents on both the furan and phenyl rings would provide valuable insights for optimizing the compound's potency and selectivity.
Material Science Applications: The photophysical properties of this compound have not been extensively investigated. Its conjugated system suggests potential for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as a component in fluorescent probes.
Future research should focus on synthesizing a library of analogs of this compound and screening them in various biological assays. Promising hits should then be subjected to detailed mechanistic studies and lead optimization. Furthermore, an investigation into the material properties of these compounds could open up new avenues for their application beyond the biomedical field.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-3-1-9(2-4-11)13-6-5-12(19-13)7-10(8-16)14(17)18/h1-7H,(H2,17,18)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVJKOMKYJERCO-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 3 5 4 Chlorophenyl 2 Furyl 2 Cyanoacrylamide
Detailed Retrosynthetic Analysis of the Chemical Compound's Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide, the most logical disconnection is at the acrylamide (B121943) C=C double bond. This bond is readily formed through a Knoevenagel condensation, a reliable method for creating α,β-unsaturated systems. orientjchem.orgtandfonline.com
This disconnection reveals two key precursors:
An aldehyde: 5-(4-chlorophenyl)-2-furaldehyde
An active methylene compound: 2-cyanoacetamide
The retrosynthetic pathway can be visualized as follows:
Figure 1: Retrosynthetic Disconnection of this compound
graph TD
A["this compound"] -->|C=C bond formation
(Knoevenagel Condensation)| B["5-(4-chlorophenyl)-2-furaldehyde"];
A -->|C=C bond formation
(Knoevenagel Condensation)| C["2-cyanoacetamide"];
B -->|C-C bond formation
(e.g., Suzuki Coupling)| D["Furan-2-carbaldehyde derivative"];
B -->|C-C bond formation
(e.g., Suzuki Coupling)| E["4-chlorophenylboronic acid"];
This analysis establishes that the synthesis hinges on two primary stages: the preparation of the key aldehyde precursor and its subsequent condensation with 2-cyanoacetamide.
Knoevenagel Condensation Approaches for the Synthesis of the Cyanoacrylamide Core
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com In the synthesis of the target molecule, it involves the reaction between 5-(4-chlorophenyl)-2-furaldehyde and 2-cyanoacetamide. nih.gov
The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638), pyridine), which is crucial to avoid self-condensation of the aldehyde. tandfonline.comwikipedia.org The mechanism proceeds through several key steps:
Deprotonation: The basic catalyst removes a proton from the active methylene group of 2-cyanoacetamide, forming a resonance-stabilized carbanion (enolate). The electron-withdrawing nitrile and amide groups increase the acidity of these protons, facilitating their removal. wikipedia.orgsigmaaldrich.com
Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-(4-chlorophenyl)-2-furaldehyde. This step forms a β-hydroxy carbonyl intermediate (an aldol-type adduct). sigmaaldrich.com
Dehydration: The intermediate alcohol is subsequently eliminated as a water molecule, often spontaneously or with gentle heating, to form the thermodynamically stable conjugated C=C double bond of the final product. sigmaaldrich.com
Various catalytic systems have been developed to enhance reaction rates and yields. Lewis acids like ZnCl₂, TiCl₄, and Al₂O₃ can activate the aldehyde's carbonyl group, making it more electrophilic. ijcps.org More recently, ionic liquids and heterogeneous catalysts have been employed to facilitate easier work-up and catalyst recycling. orientjchem.orgrsc.org The presence of basic sites within catalyst structures, such as amine-functionalized metal-organic frameworks (MOFs), can significantly promote and accelerate the condensation reaction. nih.gov
The efficiency of the Knoevenagel condensation is highly dependent on reaction parameters such as the choice of catalyst, solvent, and temperature. nih.govresearchgate.net Optimization studies aim to maximize yield and minimize reaction time.
Catalyst: While traditional catalysts like piperidine are effective, modern catalysts offer improved performance. nih.gov For instance, diisopropylethylammonium acetate (DIPEAc) has been shown to produce excellent yields of cyanoacrylates in short reaction times. scielo.org.mxresearchgate.net The use of 5 mol% of certain catalysts can be sufficient to drive the reaction to completion. ijcps.org
Solvent: The choice of solvent can significantly influence reaction kinetics. Protic solvents like ethanol (B145695) and water are often preferred as they can stabilize intermediates and are environmentally benign. nih.gov In some cases, solvent-free conditions have been successfully implemented, offering a greener alternative. researchgate.net
Temperature: Reactions are often performed at room temperature or with moderate heating (e.g., 60°C to 80°C). nih.govresearchgate.net Higher temperatures can increase the reaction rate but may also lead to the formation of side products. Optimization is key to finding the balance between reaction speed and product purity. researchgate.net
Below is a table summarizing typical conditions and their impact on Knoevenagel condensations.
| Catalyst System | Solvent | Temperature | Typical Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Piperidine | 2-Propanol | 60 °C | 2 hours | Moderate to High | nih.gov |
| Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp. | 10 minutes | ~90% | ijcps.org |
| DIPEAc (10 mol%) | Ethanol | Reflux | 1-2 hours | >90% | scielo.org.mx |
| Ammonium Bicarbonate | Solvent-free | Heating | Variable | Good to Excellent | tandfonline.comresearchgate.net |
| Amine-functionalized MOF | Ethanol | Room Temp. | 5 minutes | ~100% conversion | nih.gov |
Green chemistry principles are increasingly being applied to the Knoevenagel condensation to reduce its environmental impact. tandfonline.com Key strategies include:
Aqueous Media: Using water as a solvent is a primary green approach, eliminating the need for volatile and often toxic organic solvents. ijcps.orgrsc.orgrsc.org
Green Catalysts: Agro-waste extracts (e.g., from papaya bark or lemon fruit shell ash) have been successfully used as natural, cost-effective, and biodegradable catalysts. acgpubs.org Photocatalysts like rose bengal in aqueous media also represent a sustainable method. rsc.org
Solvent-Free Reactions: Performing the condensation under solvent-free conditions minimizes waste and simplifies product isolation. researchgate.net This often involves mixing the reactants with a solid catalyst and heating.
Precursor Synthesis: Methodologies for 5-(4-chlorophenyl)-2-furaldehyde Preparation
The key intermediate, 5-(4-chlorophenyl)-2-furaldehyde, is a derivative of furfural (B47365). chemdad.com Its synthesis typically involves creating a carbon-carbon bond between the furan (B31954) ring and the 4-chlorophenyl group. Palladium-catalyzed cross-coupling reactions are among the most efficient methods for this transformation.
One common approach is the Suzuki coupling reaction , which involves the reaction of a 5-halofurfural (e.g., 5-bromofurfural) with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base. Another viable method is the Stille coupling , which would utilize an organotin reagent. These methods are widely used in synthetic chemistry for their high yields and functional group tolerance. The synthesis of similar 5-phenyl-2-furaldehyde compounds has been achieved with excellent yields using such catalytic systems. researchgate.net
Alternative Synthetic Routes and Novel Methodologies for Analog Preparation
While the Knoevenagel condensation is the most direct route, alternative methodologies can be explored for the synthesis of this compound and its analogs. The versatility of the Knoevenagel reaction itself allows for the creation of a wide range of analogs by simply varying the aldehyde or the active methylene component. nih.govscielo.org.mxnih.gov
Varying the Aldehyde: By replacing 5-(4-chlorophenyl)-2-furaldehyde with other substituted aromatic or heterocyclic aldehydes, a library of compounds with different substituents on the furan ring or replacement of the furan ring with other heterocycles can be generated. nih.gov
Varying the Active Methylene Compound: While 2-cyanoacetamide is used for the title compound, other active methylene compounds like malononitrile, ethyl cyanoacetate, or thiobarbituric acid could be used to produce different functional groups at the acrylamide core. wikipedia.orgijcps.org
Multi-component Reactions: It may be possible to devise a multi-component reaction where the furan ring, the chlorophenyl group, and the cyanoacrylamide moiety are assembled in a single pot, although this would require significant methodological development.
These alternative approaches provide a powerful toolkit for generating a diverse set of structural analogs for further investigation, such as in structure-activity relationship (SAR) studies.
Post-Synthetic Derivatization and Functionalization Strategies
The unique arrangement of functional groups in this compound allows for a variety of post-synthetic modifications. These transformations can be used to generate a library of derivatives with potentially altered chemical and physical properties. The following sections detail the specific reactivity of each key functional component of the molecule.
The cyano group is a versatile functional group that can undergo a range of chemical transformations.
Hydrolysis: The nitrile functionality can be hydrolyzed under acidic or basic conditions. Partial hydrolysis typically yields a primary amide, converting the 2-cyanoacrylamide into a substituted malonamide derivative. Complete hydrolysis under more forcing conditions will lead to the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation, converting the nitrile into an aminomethyl group. organic-chemistry.orgmasterorganicchemistry.comquora.comslideshare.net A combination of sodium borohydride and a catalyst such as indium(III) chloride has also been shown to reduce nitriles to primary amines. nih.gov Milder reducing agents, if selective, could potentially reduce the cyano group to an aldehyde, though this can be challenging in the presence of the reactive acrylamide system.
Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions. For instance, the [3+2] cycloaddition with azides is a common method to form tetrazole rings. beilstein-journals.orguchicago.eduresearchgate.netnih.govsci-rad.com This reaction can be catalyzed by various reagents and provides a direct route to a highly functionalized heterocyclic derivative.
| Reaction | Reagents | Product |
| Hydrolysis (partial) | H₂O, H⁺ or OH⁻ (mild) | 3-[5-(4-chlorophenyl)-2-furyl]-2-carbamoyl-acrylamide |
| Hydrolysis (complete) | H₂O, H⁺ or OH⁻ (strong) | 2-carboxy-3-[5-(4-chlorophenyl)-2-furyl]-acrylamide |
| Reduction | 1. LiAlH₄ 2. H₂O | 2-(aminomethyl)-3-[5-(4-chlorophenyl)-2-furyl]-acrylamide |
| [3+2] Cycloaddition | R-N₃ | Derivative with a tetrazole ring |
The nitrogen atom of the acrylamide moiety, while less nucleophilic than a free amine due to the adjacent carbonyl group, can still undergo certain reactions.
N-Alkylation and N-Acylation: The acrylamide nitrogen can be alkylated or acylated, although this may require specific conditions. For instance, the use of a strong base to deprotonate the amide followed by reaction with an alkyl or acyl halide can introduce a substituent on the nitrogen atom. google.commdpi.com Friedel-Crafts alkylation and acylation conditions using a Lewis acid catalyst have also been reported for the N-substitution of acrylamide. google.com
Reactivity of the Michael Acceptor: It is important to note that the acrylamide group is an excellent Michael acceptor. Nucleophiles can add to the β-carbon of the double bond, a reaction that competes with reactions at the nitrogen. The presence of the electron-withdrawing cyano and furan groups enhances this reactivity.
| Reaction | Reagents | Product |
| N-Alkylation | 1. Base (e.g., NaH) 2. R-X | N-alkyl-3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide |
| N-Acylation | 1. Base 2. R-COCl | N-acyl-3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide |
| Michael Addition | Nu⁻ (e.g., thiols, amines) | 3-substituted-3-[5-(4-chlorophenyl)-2-furyl]-2-cyano-propanamide derivative |
The furan ring is an electron-rich aromatic system, making it susceptible to various transformations.
Electrophilic Aromatic Substitution: Furan and its derivatives readily undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgquora.compearson.commasterorganicchemistry.comchemicalbook.commasterorganicchemistry.com These reactions typically occur at the C5 position. Since the C5 position in the target molecule is already substituted with the chlorophenyl group, electrophilic attack would be directed to the other available positions on the furan ring, primarily the C3 or C4 positions. The directing effects of the existing substituents would influence the regioselectivity.
Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. beilstein-journals.orgysu.amresearchgate.netrsc.orgnih.govyoutube.commdpi.comrsc.org Reaction with a suitable dienophile, such as maleimide or maleic anhydride, would yield a bicyclic adduct. The reactivity in these reactions can be influenced by the substituents on the furan ring.
Ring-Opening Reactions: Under certain conditions, such as treatment with strong acids, the furan ring can undergo ring-opening reactions. This can lead to the formation of 1,4-dicarbonyl compounds or other linear structures, providing a pathway to acyclic derivatives.
| Reaction | Reagents | Product |
| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃) | Substituted furan ring derivative |
| Diels-Alder Reaction | Dienophile (e.g., N-phenylmaleimide) | Bicyclic adduct |
| Ring Opening | Acid (e.g., HCl in ethanol) | 1,4-dicarbonyl compound |
The 4-chlorophenyl group is generally less reactive than the furan ring towards electrophilic substitution due to the deactivating effect of the chlorine atom. However, it can undergo other important transformations.
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the phenyl ring can be replaced through various palladium-catalyzed cross-coupling reactions. These are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. Examples include the Suzuki coupling with boronic acids, the Heck reaction with alkenes, and the Buchwald-Hartwig amination with amines. ysu.amresearchgate.netmdpi.comnobelprize.orgacs.org These reactions allow for the introduction of a wide variety of substituents in place of the chlorine atom.
Nucleophilic Aromatic Substitution: While challenging, nucleophilic aromatic substitution (SNAr) of the chlorine atom is possible, particularly if the ring is further activated by strong electron-withdrawing groups or under forcing conditions with strong nucleophiles.
The chloro substituent has an electron-withdrawing inductive effect and a weak electron-donating resonance effect, directing incoming electrophiles to the ortho and para positions relative to itself, although the ring is generally deactivated towards electrophilic attack.
| Reaction | Reagents | Product |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | 5-(4-aryl-phenyl)-2-furyl derivative |
| Heck Coupling | Alkene, Pd catalyst, base | 5-(4-vinyl-phenyl)-2-furyl derivative |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 5-(4-amino-phenyl)-2-furyl derivative |
Article Generation Infeasible Due to Lack of Specific Data
A comprehensive search for scientific literature detailing the computational and theoretical investigation of the chemical compound This compound has revealed a significant lack of specific data required to fulfill the user's request. The user provided a detailed outline that requires in-depth analysis based on specific computational chemistry methods for this exact molecule.
The performed searches for quantum chemical calculations (DFT, Ab Initio), Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (EPS) mapping, charge distribution, molecular dynamics simulations, and molecular docking studies yielded no specific results for "this compound."
While the search results contain studies on related compounds, such as other derivatives of 2-cyanoacrylamide or molecules containing a chlorophenyl-furan moiety, the strict instructions from the user were to focus solely on the specified compound and not to introduce any information outside the explicit scope. Using data from analogous but different molecules would violate this core requirement and would amount to scientific inaccuracy.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for the specified compound. The foundational research data necessary to write the sections on FMO analysis, EPS mapping, molecular dynamics, and specific ligand-target interaction profiling for "this compound" is not available in the public domain according to the search results.
An article cannot be generated without the specific computational findings requested.
Computational Chemistry and Theoretical Investigations of 3 5 4 Chlorophenyl 2 Furyl 2 Cyanoacrylamide
Molecular Docking and Binding Site Analysis for Putative Biological Targets (in silico studies only)
Computational Prediction of Binding Affinities
The prediction of binding affinity is a cornerstone of computational drug discovery and molecular design, estimating the strength of the interaction between a small molecule (ligand) and a biological target, typically a protein. nih.govwikipedia.org Methods such as molecular docking and free energy calculations are employed to predict how a ligand like 3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide might bind to a protein's active site and to quantify the interaction.
Molecular docking simulations would predict the preferred orientation of the compound when bound to a receptor, generating a binding score that estimates its affinity. nih.govresearchgate.net For instance, covalent docking methods are particularly relevant for cyanoacrylamide derivatives, as they can form covalent bonds with nucleophilic residues like cysteine in a protein's binding site. researchgate.net More rigorous methods like Molecular Dynamics (MD) simulations and free energy perturbation (FEP) can provide more accurate, albeit computationally expensive, predictions of binding energies. sciepub.com
Despite the availability of these powerful computational tools, a review of scientific literature reveals a lack of specific studies that have published predicted binding affinities for this compound with any particular biological target. Therefore, no specific data on its binding affinities can be presented at this time.
Reaction Mechanism Prediction and Transition State Analysis via Computational Methods
Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the prediction of reaction pathways and the analysis of high-energy transition states. ekb.eg The synthesis of this compound is typically achieved through a Knoevenagel condensation. wikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of an active hydrogen compound (2-cyanoacetamide) to a carbonyl group (5-(4-chlorophenyl)furan-2-carbaldehyde), followed by a dehydration step. wikipedia.org
Quantum mechanics methods, particularly Density Functional Theory (DFT), are well-suited for investigating such reaction mechanisms. nih.govdntb.gov.ua These calculations can map out the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. By calculating the energy barriers associated with each step, the most likely reaction pathway can be determined. Analysis of the transition state structure provides crucial information about the bond-making and bond-breaking processes that govern the reaction rate.
However, a detailed search of the scientific literature found no computational studies specifically dedicated to predicting the reaction mechanism or analyzing the transition states for the synthesis of this compound. While the general mechanism of the Knoevenagel condensation is well-understood, a specific computational analysis for this particular set of reactants has not been reported. wikipedia.orgrsc.org
Molecular Mechanism of Action and Biological Target Research of 3 5 4 Chlorophenyl 2 Furyl 2 Cyanoacrylamide in Vitro and in Silico
Enzyme Inhibition Studies (in vitro kinetics and mechanism, e.g., PIM-1 Kinase, Carbonic Anhydrase, Topoisomerase II)
Kinetic Characterization of Enzyme Inhibition
The kinetic characterization of enzyme inhibition by compounds like 3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide is crucial to understanding their mechanism of action. This involves determining parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, in the study of novel TAK1 inhibitors with a 2-cyanoacrylamide moiety, a derivative exhibited potent TAK1 inhibitory activity with an IC50 of 27 nM. nih.gov
Reversible vs. Irreversible Inhibition Mechanisms
The 2-cyanoacrylamide moiety is known to act as a Michael acceptor, which can form covalent bonds with nucleophilic residues like cysteine in proteins. nih.gov This interaction can be either reversible or irreversible. nih.gov Reversible covalent inhibitors offer the advantage of potentially reduced off-target effects compared to irreversible inhibitors. nih.govnih.gov For instance, nirmatrelvir is a reversible covalent inhibitor targeting a cysteine in the main protease of SARS-CoV-2. nih.gov The reversibility of the covalent bond formed by a 2-cyanoacrylamide derivative can be supported by reactions with nucleophiles like β-mercaptoethanol. nih.gov
Receptor Binding Profiling (in vitro assays and in silico predictions, non-clinical relevance)
The interaction of this compound with various receptors can be predicted using in silico methods and validated through in vitro binding assays. Molecular docking is a computational technique used to predict the binding affinity and mode of a ligand to a receptor. For example, in silico studies have been used to predict the binding of compounds to targets like the NOP receptor and MMP-2. researchgate.netjppres.com These predictions can then be confirmed experimentally. For instance, in a study validating in silico predictions, compounds predicted to be active on P-glycoprotein 1 and Topoisomerase I were tested in vitro, confirming their inhibitory activity. nih.gov
Table 1: Examples of In Silico Target Predictions and In Vitro Validation
| Compound Class | Predicted Target | In Vitro Assay | Outcome |
| HitFinder Library Compounds | P-glycoprotein 1 | Hoechst 33342 dye uptake, P-gp ATPase activity | Two inhibitors identified with IC50 values of 37 ± 5 and 28 ± 2 μM nih.gov |
| HitFinder Library Compounds | Topoisomerase I | DNA relaxation assay | Five moderate inhibitors identified nih.gov |
| Sterculia foetida Compounds | MMP-2 | Molecular Docking | Quercetin showed the highest binding affinity (-8.7 kcal/mol) jppres.com |
Modulation of Cellular Pathways in Model Systems (in vitro cell lines, e.g., apoptosis induction, gene expression modulation)
Analysis of Cellular Proliferation and Viability in Cell Lines (in vitro focus on mechanistic pathways)
The effect of this compound on cellular proliferation and viability is a key aspect of its in vitro characterization. Assays such as the MTT assay are commonly used to assess cell viability. plos.org For instance, a novel tubulin inhibitor, ARDAP, was shown to decrease cell proliferation and ATP intracellular content in MCF-7 breast cancer cells at sub-cytotoxic concentrations. researchgate.net Similarly, a ciprofloxacin chalcone hybrid demonstrated a concentration and time-dependent reduction in the viability of HepG2 and MCF7 cells. waocp.org
Table 2: Examples of Anti-Proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Effect | Assay |
| ARDAP | MCF-7 | Decreased cell proliferation | xCELLigence system researchgate.net |
| Ciprofloxacin Chalcone Hybrid | HepG2, MCF7 | Reduced cell viability | MTT assay waocp.org |
| Dihydroxylated 2,6-diphenyl-4-fluorophenylpyridines | HCT15, T47D, HeLa | Significant antiproliferative effect | Not specified nih.gov |
Cell Cycle Perturbation Studies (in vitro)
Compounds that inhibit cell proliferation often do so by perturbing the cell cycle. nih.gov Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2, M). researchgate.net For example, treatment of cancer cells with certain inhibitors can lead to an arrest in a specific phase of the cell cycle. nih.govnih.gov A ciprofloxacin chalcone hybrid was found to cause cell cycle arrest at the G2/M stage in HepG2 and MCF7 cells. waocp.org Similarly, ARDAP, a tubulin inhibitor, also induced cell cycle arrest. researchgate.net
The induction of apoptosis, or programmed cell death, is another important mechanism by which anti-proliferative compounds can exert their effects. frontiersin.org Apoptosis can be detected by methods such as observing DNA fragmentation or the activation of caspases. frontiersin.orgwaocp.org For instance, a triple-drug combination was shown to induce late apoptosis in several cervical cancer cell lines. frontiersin.org
Molecular Markers of Apoptosis and Cell Death Pathways (in vitro biochemical analysis)
There is no available research detailing the specific molecular markers of apoptosis or the cell death pathways initiated by this compound. In vitro biochemical analyses that would typically identify the involvement of key apoptotic proteins (such as caspases, Bcl-2 family proteins, or cytochrome c release) have not been published for this compound. Consequently, the apoptotic signaling cascade, whether intrinsic or extrinsic, that might be triggered by this molecule remains uncharacterized.
Antimicrobial Mechanism Research in Model Organisms
There is a lack of in vitro studies investigating the antimicrobial mechanism of this compound in model organisms such as bacteria, fungi, or viruses. Research that would elucidate its molecular targets within these microorganisms, for instance, by inhibiting specific enzymes or disrupting cellular structures, is not present in the available scientific literature. Therefore, its potential as an antimicrobial agent and its mode of action at the molecular level have not been determined.
Due to the absence of specific research data for this compound in the requested areas, no data tables can be generated.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 5 4 Chlorophenyl 2 Furyl 2 Cyanoacrylamide and Its Analogs
Rational Design and Synthesis of Analogs and Derivatives to Probe Molecular Interactions
The rational design of analogs of 3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide is often centered on its function as a covalent inhibitor, frequently targeting protein kinases. ucsf.edu The core strategy involves a pharmacophore model where a heterocyclic scaffold (the furan (B31954) ring) serves as a recognition element that positions a reactive "warhead" (the 2-cyanoacrylamide group) for interaction with a specific amino acid residue, typically a non-catalytic cysteine, in the target protein's binding site. ucsf.edu This approach, known as targeted covalent inhibition, aims to achieve high potency and selectivity. ucsf.edu
The design process for novel analogs often employs structure-based drug design (SBDD) and bioisosteric replacement strategies. chemicalkinomics.comsemanticscholar.org By analyzing the co-crystal structures of lead compounds with their target proteins, researchers can identify key interactions and design modifications to enhance binding affinity and optimize physicochemical properties. acs.org Analogs are created by modifying each of the three main components of the molecule: the terminal phenyl ring, the central furan scaffold, and the cyanoacrylamide moiety to probe their specific roles in molecular recognition and target engagement.
The synthesis of this compound and its derivatives is commonly achieved through a Knoevenagel condensation. semanticscholar.orgmdpi.com This reaction involves the base-catalyzed condensation of an appropriate aldehyde, such as 5-(4-chlorophenyl)-2-furaldehyde, with 2-cyanoacetamide. mdpi.com The use of a mild base like piperidine (B6355638) in a solvent such as ethanol (B145695) is typical for this transformation, yielding the desired acrylamide (B121943) product. mdpi.com This synthetic route is robust and versatile, allowing for the generation of a diverse library of analogs by varying the initial aldehyde. semanticscholar.org
Impact of Substituent Modifications on Molecular Activity and Target Engagement
While a complete SAR dataset for analogs of this compound is not available in a single public source, the principles of substituent modification can be effectively illustrated using data from a closely related series of imidazopyridine-tethered 2-cyanoacrylamide derivatives that target Transforming growth factor beta-activated kinase 1 (TAK1). semanticscholar.orgnih.gov This series demonstrates how changes to the aryl group attached to the cyanoacrylamide moiety influence inhibitory activity.
| Compound | Aryl Moiety (R Group) | TAK1 IC₅₀ (nM) |
|---|---|---|
| 13a | Phenyl | 385 |
| 13e | Pyridin-2-yl | 28 |
| 13h | 6-Methylpyridin-2-yl | 27 |
| 13g | 6-Chloropyridin-2-yl | 110 |
| 13m | Pyridin-3-yl | 47 |
| 13q | Pyridin-4-yl | 47 |
| 13b | 4-Methylthiazol-2-yl | 150 |
Data sourced from a study on imidazopyridine-based TAK1 inhibitors to illustrate SAR principles. semanticscholar.orgnih.gov
The furan ring serves as a central, rigid scaffold that correctly orients the other functional groups for optimal interaction with the biological target. Furan is an aromatic, electron-rich heterocycle widely used in medicinal chemistry. nih.gov It often acts as a bioisosteric replacement for a phenyl ring, offering advantages in terms of metabolic stability and physicochemical properties. Its ability to participate in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and π-π stacking, makes it a versatile linker. In a series of antiplasmodial agents, the bioisosteric replacement of a phenyl group with a 2-furyl subunit was identified as a key characteristic for high activity. nih.gov This highlights the furan scaffold's effectiveness in presenting the key pharmacophoric elements to the target protein.
The 2-cyanoacrylamide group is the key functional component responsible for the covalent mechanism of action in this class of inhibitors. nih.gov This group functions as a Michael acceptor, where the β-carbon of the α,β-unsaturated system is electrophilic and susceptible to nucleophilic attack from amino acid residues in a protein, most commonly the thiol group of cysteine. semanticscholar.org
The presence of the electron-withdrawing cyano (nitrile) group is critical. It significantly increases the electrophilicity of the double bond compared to a standard acrylamide, making the reaction with a nucleophile more favorable. ucsf.edu Paradoxically, while increasing the intrinsic reactivity, the cyano group also facilitates the reversibility of the covalent bond. ucsf.edu This is because the cyano group enhances the acidity of the α-carbon proton in the resulting covalent adduct, which can promote a retro-Michael reaction, allowing the inhibitor to dissociate. This property of "reversible covalency" is highly desirable as it can lead to sustained target inhibition while minimizing the risk of permanent, off-target modifications. ucsf.edunih.gov
Stereochemical Influences on Molecular Recognition and Activity
The primary stereochemical feature of this compound is the potential for E/Z isomerism at the carbon-carbon double bond of the acrylamide moiety. The Knoevenagel condensation synthesis typically results in the formation of the thermodynamically more stable (E)-isomer as the major product. mdpi.com
The specific geometry of this double bond is critical for biological activity, as it dictates the three-dimensional orientation of the molecule. For effective binding, the inhibitor must adopt a conformation that is complementary to the topology of the target's active site. The (E)-isomer places the furan ring and the amide group on opposite sides of the double bond, resulting in a more extended conformation. This specific arrangement is often essential for correctly positioning the reactive "warhead" to interact with the target nucleophile (e.g., cysteine) while simultaneously allowing the chlorophenyl-furyl portion of the molecule to engage with its recognition subsite. Studies on other molecules with E/Z isomerism have frequently shown that one isomer is significantly more biologically active than the other, underscoring the importance of precise stereochemistry for molecular recognition. researchgate.net
Ligand Efficiency and Lipophilic Efficiency Analysis for Derivative Optimization
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Efficiency metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE) are used to assess the "drug-likeness" of a compound by relating its potency to its physicochemical properties. nih.govwikipedia.org
Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom, providing an indication of how well a molecule utilizes its size to achieve binding affinity.
Lipophilic Efficiency (LiPE) , also known as Ligand Lipophilicity Efficiency (LLE), is defined as the pIC₅₀ (or pEC₅₀) minus the logP of the compound (LiPE = pIC₅₀ - logP). wikipedia.org It assesses how effectively a compound uses its lipophilicity to achieve potency. mtak.hu
The following table calculates the pIC₅₀ and hypothetical LiPE values for the TAK1 inhibitors from section 6.2, assuming representative logP values for this class of molecules to illustrate the application of this metric.
| Compound | TAK1 IC₅₀ (nM) | pIC₅₀ | Assumed cLogP | LiPE (pIC₅₀ - cLogP) |
|---|---|---|---|---|
| 13a | 385 | 6.41 | 3.5 | 2.91 |
| 13e | 28 | 7.55 | 3.0 | 4.55 |
| 13h | 27 | 7.57 | 3.3 | 4.27 |
| 13g | 110 | 6.96 | 3.8 | 3.16 |
pIC₅₀ was calculated as -log(IC₅₀ in M). cLogP values are illustrative estimates for this chemical space. This analysis demonstrates how LiPE can differentiate compounds; for example, compound 13e shows a significantly better LiPE than 13a, making it a more promising lead for optimization despite only a modest difference in assumed lipophilicity.
Development of Molecular Pharmacophores for Target Specificity (computational or conceptual)
The 2-cyanoacrylamide moiety is a critical component, often referred to as a "warhead," that can engage in reversible covalent interactions with nucleophilic residues, such as cysteine, within the target protein's binding site. nih.govnih.gov This interaction is a defining characteristic of the mechanism of action for many cyanoacrylamide-based inhibitors. The electrophilic nature of the β-carbon in the acrylamide group, enhanced by the electron-withdrawing cyano group, makes it susceptible to nucleophilic attack by the thiol group of a cysteine residue. nih.govnih.gov
Computational studies, such as molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis, are instrumental in defining the pharmacophoric features of these molecules. rsc.orgmdpi.com These methods help to visualize the binding modes of the inhibitors and to identify the key interactions that govern their affinity and selectivity.
A conceptual pharmacophore model for this compound and its analogs can be proposed based on their structural components and the known interactions of similar compounds. This model would typically include:
A Reversible Covalent Interaction Site: This is centered on the 2-cyanoacrylamide group, which acts as a Michael acceptor for a cysteine residue in the target protein. nih.gov
A Hydrogen Bond Acceptor/Donor Region: The amide portion of the acrylamide can form hydrogen bonds with backbone residues in the binding pocket, contributing to the stability of the complex.
Aromatic/Hydrophobic Pockets: The 5-(4-chlorophenyl)-2-furyl core provides a rigid scaffold that can fit into hydrophobic pockets within the active site. The chlorophenyl and furyl rings can engage in π-π stacking and other non-covalent interactions.
Substituent Effects: Modifications to the chlorophenyl and furyl rings can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity.
The following interactive data table summarizes the key pharmacophoric features and the anticipated impact of structural modifications on target interaction, based on general principles of medicinal chemistry and findings for related cyanoacrylamide inhibitors.
| Pharmacophoric Feature | Structural Moiety | Role in Target Interaction | Potential Impact of Modification |
| Reversible Covalent Interaction | 2-Cyanoacrylamide | Forms a reversible covalent bond with a cysteine residue. nih.govnih.gov | Altering the electronics of this group can tune reactivity and reversibility. |
| Hydrogen Bonding | Amide group | Acts as a hydrogen bond donor and acceptor, anchoring the inhibitor in the binding site. | Substitution on the amide nitrogen can introduce new interactions or steric hindrance. |
| Aromatic Core | 5-(4-chlorophenyl)-2-furyl | Provides a rigid scaffold for optimal orientation and engages in hydrophobic and aromatic interactions. | Changes to the ring systems can affect binding affinity and selectivity. |
| Halogen Bonding | 4-chloro substituent | Can form halogen bonds with electron-rich residues in the binding pocket. | Moving or changing the halogen can alter binding affinity and selectivity. |
Further refinement of this conceptual model through computational methods like molecular docking can provide more detailed insights into the specific interactions with a given target. For instance, docking studies can predict the precise orientation of the inhibitor in the active site and identify key amino acid residues involved in binding. mdpi.comresearchgate.net
The development of a robust pharmacophore model is an iterative process that combines computational predictions with experimental validation. By synthesizing and testing analogs designed based on the pharmacophore hypothesis, researchers can refine the model and gain a deeper understanding of the structure-activity relationships governing the target specificity of this compound and its derivatives.
The table below presents a conceptual SAR analysis for analogs of this compound, illustrating how modifications to different parts of the molecule could theoretically impact inhibitory activity.
| Compound | R1 (on Phenyl Ring) | R2 (on Furan Ring) | Amide Substitution | Predicted Activity | Rationale |
| Parent Compound | 4-Cl | H | Unsubstituted | Active | Parent structure with known activity. |
| Analog 1 | 4-F | H | Unsubstituted | Potentially Active | Fluorine can act as a bioisostere for chlorine and may form favorable interactions. |
| Analog 2 | 4-OCH3 | H | Unsubstituted | Potentially Decreased Activity | The bulky methoxy (B1213986) group may introduce steric hindrance in the binding pocket. |
| Analog 3 | 4-Cl | 3-CH3 | Unsubstituted | Potentially Decreased Activity | The methyl group on the furan ring could disrupt the planar conformation required for optimal binding. |
| Analog 4 | 4-Cl | H | N-methyl | Potentially Altered Activity | The N-methyl group could introduce new interactions or steric clashes, affecting affinity and selectivity. |
This conceptual framework provides a basis for the rational design of novel analogs with improved potency and selectivity. Future studies employing integrated computational and experimental approaches will be essential to fully elucidate the molecular pharmacophores governing the target specificity of this promising class of compounds.
Advanced Research Applications and Methodological Contributions of 3 5 4 Chlorophenyl 2 Furyl 2 Cyanoacrylamide
Utilization as a Chemical Probe for Fundamental Biological Processes
The 2-cyanoacrylamide functional group is an electron-deficient olefin, making it a "Michael acceptor" that can react with nucleophiles such as the thiol group of cysteine residues in proteins. ucsf.edu Unlike simple acrylamides which tend to form irreversible bonds, the presence of two electron-withdrawing groups (cyano and carbonyl) on the double bond increases the acidity of the α-carbon in the resulting adduct. This facilitates a reversible covalent interaction. ucsf.edusemanticscholar.org
This property of reversible covalent bonding makes 3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide a potentially valuable chemical probe for studying proteins that utilize cysteine residues in their active or allosteric sites. As a probe, it could be used to:
Identify and label proteins with reactive cysteines: By incubating the compound with cell lysates or purified protein mixtures, it can selectively form adducts with accessible and nucleophilic cysteine residues, allowing for their identification through techniques like mass spectrometry.
Investigate enzyme function: The compound can be used to transiently inhibit or modulate the activity of cysteine-dependent enzymes, such as certain proteases, kinases, or phosphatases. This allows researchers to study the role of these enzymes in biological pathways without causing permanent inactivation. nih.gov
Study dynamic biological processes: The reversibility of the interaction is advantageous for studying dynamic systems where a prolonged or permanent effect is undesirable.
The 5-(4-chlorophenyl)-2-furyl portion of the molecule provides steric bulk and specific electronic properties that can influence its binding affinity and selectivity for different protein targets.
Table 1: Potential Protein Classes for Investigation Using this compound as a Chemical Probe
| Protein Class | Rationale for Probing | Example Target(s) |
| Protein Kinases | Many kinases possess non-catalytic cysteines near the active site that can be targeted for selective inhibition. ucsf.edu | Transforming growth factor beta-activated kinase 1 (TAK1) semanticscholar.orgnih.gov |
| Cysteine Proteases | The catalytic mechanism of these enzymes relies on a nucleophilic cysteine in the active site. | Caspases, Cathepsins |
| Phosphatases | Certain protein tyrosine phosphatases (PTPs) utilize a catalytic cysteine. | PTP1B |
| Deubiquitinating Enzymes (DUBs) | These enzymes are typically cysteine proteases involved in protein regulation. | Ubiquitin C-terminal Hydrolases (UCHs) |
Applications in Material Science or Advanced Organic Materials Research
The extended π-conjugated system encompassing the chlorophenyl ring, the furan (B31954) ring, and the cyanoacrylamide moiety suggests that this compound may possess interesting optical and electronic properties. Such molecules are often investigated for applications in material science. mdpi.com
Potential research applications in this area include:
Organic Electronics: The compound could be explored as a component in organic semiconductors or as a dopant in organic light-emitting diodes (OLEDs), where charge transport properties are crucial.
Nonlinear Optics: Molecules with significant charge-transfer character across a conjugated system can exhibit nonlinear optical (NLO) properties, making them candidates for materials used in optical switching and frequency conversion.
Polymer Science: The acrylamide (B121943) group offers a site for polymerization. Incorporating this molecule as a monomer could lead to the development of advanced polymers with tailored refractive indices or other specific optical properties for use in photonics, such as in optical waveguides or cladding for optical fibers. mdpi.com
Further research would be needed to characterize its photophysical properties, such as absorption and emission spectra, quantum yield, and thermal stability, to fully assess its potential in these advanced material applications.
Development of Advanced Analytical Methods for Detection and Characterization in Research Matrices
The characterization and detection of this compound in various research matrices (e.g., reaction mixtures, biological samples) would rely on standard and advanced analytical techniques.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) would be the primary methods for separation and quantification. mdpi.com Due to the compound's conjugated system, detection using Ultraviolet (UV) or Diode Array (DAD) detectors would be highly effective. mdpi.com
Mass Spectrometry (MS): For unambiguous identification and structural confirmation, HPLC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is indispensable. High-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the initial structural elucidation of the synthesized compound, confirming the connectivity of atoms and the stereochemistry (E/Z) of the double bond. nih.gov
Table 2: Representative Analytical Parameters for the Characterization of this compound
| Analytical Method | Parameter | Expected Observation/Use |
| HPLC | Retention Time | Characteristic time for elution from a specific column/mobile phase system, used for identification and quantification. |
| UV Spectroscopy | λmax | Wavelength of maximum absorbance, determined by the extended π-conjugated system. Useful for detection and quantification. mdpi.com |
| HRMS | m/z | Precise mass-to-charge ratio, used to confirm the molecular formula (C14H8ClN2O2 for the free acid form). nih.gov |
| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J) | Provides information on the number and environment of protons, confirming the structure (e.g., signals for aromatic, furan, and vinylic protons). nih.gov |
| ¹³C NMR | Chemical Shifts (δ) | Shows signals for each unique carbon atom, including the characteristic nitrile (-CN) and carbonyl (C=O) carbons. nih.gov |
Contribution to Novel Synthetic Methodologies and Reaction Discovery
The synthesis of this compound itself relies on established synthetic methodologies, which can be optimized or adapted for creating libraries of related compounds.
Knoevenagel Condensation: The most direct route to this compound involves the Knoevenagel condensation of 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) with 2-cyanoacetamide. vulcanchem.com This reaction is a classic carbon-carbon bond-forming reaction and is widely used in the synthesis of electron-deficient alkenes. Research in this area could focus on developing milder, more efficient catalytic systems (e.g., new bases or organocatalysts) to improve yields and purity.
Multi-component Reactions: Methodologies could be explored to synthesize this or related structures in a single step from simpler starting materials, enhancing synthetic efficiency.
Solid-Phase Synthesis: For the creation of large libraries for screening purposes, solid-phase synthesis methodologies could be developed. This would involve anchoring either the furan-aldehyde or the cyanoacetamide component to a resin and performing the condensation in a stepwise manner.
The compound can also serve as a versatile intermediate for further synthetic transformations, contributing to reaction discovery. For instance, the reactive Michael acceptor system can participate in various conjugate addition reactions with different nucleophiles, leading to a diverse range of new chemical entities. mdpi.com
Role in Mechanistic Organic and Biological Chemistry Studies
The core utility of this compound in mechanistic studies stems from its nature as a reversible covalent modifier. ucsf.edu
Mechanistic Studies of Reversible Covalent Inhibition: This compound is an ideal model for studying the kinetics and thermodynamics of reversible Michael additions. By reacting it with simple thiols like β-mercaptoethanol or glutathione, researchers can use NMR or UV-Vis spectroscopy to monitor the reaction progress, determine equilibrium constants (Kd), and study how structural modifications affect the reversibility. ucsf.edunih.gov
Probing Enzyme Mechanisms: In biological chemistry, it can be used to investigate the role of specific cysteine residues in enzyme catalysis or regulation. The formation of a covalent adduct with a cysteine residue can be confirmed by X-ray crystallography or mass spectrometry, providing a "snapshot" of the inhibitor bound to its target. ucsf.edu The reversibility allows for studies on target engagement and residence time, which are critical parameters in drug discovery.
The electron-withdrawing cyano and amide groups are crucial for this reactivity. They polarize the C=C double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. They also stabilize the resulting carbanion intermediate and acidify the α-proton on the adduct, which is the key to the reversibility of the reaction. ucsf.edu
Use as a Lead Compound for Further Non-Clinical Research and Optimization
A lead compound is a chemical starting point for the development of new compounds with improved potency, selectivity, or pharmacokinetic properties. researchgate.net this compound possesses features that make it a suitable lead compound for non-clinical research.
Structurally Modifiable Core: The molecule has several points that can be chemically modified to explore structure-activity relationships (SAR).
Bioactive Moieties: The 4-chlorophenyl and furan rings are common motifs in many biologically active compounds, suggesting this scaffold may have inherent affinity for various biological targets. nih.gov
Tunable Reactivity: The reactivity of the Michael acceptor can be fine-tuned by altering the substituents on the aromatic ring or by replacing the amide with other groups, allowing for the optimization of covalent binding kinetics.
Table 3: Potential Modifications of this compound for Lead Optimization
| Modification Site | Example Modification | Potential Goal |
| 4-Chlorophenyl Ring | Replace chloro with other halogens, alkyl, or alkoxy groups. | Modulate lipophilicity, electronic properties, and target interactions. |
| Furan Ring | Replace with thiophene, thiazole, or other heterocycles. | Alter geometry, hydrogen bonding capacity, and metabolic stability. semanticscholar.org |
| Amide Group | Synthesize a library of N-substituted amides. | Introduce new interaction points to improve affinity and selectivity; modify solubility. nih.gov |
| Cyano Group | Replace with other small electron-withdrawing groups. | Fine-tune the electrophilicity and reversibility of the Michael acceptor. |
High-Throughput Screening Applications for Identifying New Research Tools
High-throughput screening (HTS) is a key technology for discovering new biologically active molecules by testing large libraries of compounds against a specific target. yu.edu While this compound itself would be one of many compounds in a library, its structural class is highly relevant to HTS campaigns.
Library Design: The synthetic accessibility of cyanoacrylamides allows for the creation of large, diverse chemical libraries based on this scaffold. These libraries can be designed to cover a wide range of chemical space by varying the substituents on the furan and phenyl rings and on the amide nitrogen.
Target-Oriented Screening: Such libraries are particularly well-suited for screening against targets known to be susceptible to covalent modification, such as kinases and cysteine proteases. nih.gov An HTS campaign could rapidly identify members of the library that inhibit the target enzyme.
Fragment-Based Screening: The core 5-(4-chlorophenyl)-2-furyl-cyanoacrylamide structure could also be used as a fragment in fragment-based lead discovery (FBLD) to identify initial, low-affinity binders to a protein target, which can then be elaborated into more potent compounds.
The use of this compound and its analogs in HTS enables the rapid identification of "hits" that can serve as starting points for the development of more refined chemical probes or lead compounds for further research. researchgate.net
Future Perspectives and Emerging Research Challenges for 3 5 4 Chlorophenyl 2 Furyl 2 Cyanoacrylamide
Exploration of Uncharted Synthetic Avenues and Complex Derivatization
The foundational synthesis of 3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide likely relies on established methods such as the Knoevenagel condensation, reacting 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) with 2-cyanoacetamide. vulcanchem.commdpi.com While effective, future research necessitates the exploration of more advanced and efficient synthetic strategies. The pursuit of novel catalytic systems, potentially moving beyond traditional bases like piperidine (B6355638), could lead to higher yields, reduced reaction times, and milder reaction conditions. mdpi.com
Furthermore, the potential for complex derivatization is vast. The core structure presents three key regions for modification: the chlorophenyl ring, the furan (B31954) moiety, and the cyanoacrylamide group. Systematic derivatization of these regions can generate a library of analogs with diverse electronic and steric properties. For instance, exploring alternative palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could introduce a wide variety of substituents onto the furan ring, offering a robust method for fine-tuning the molecule's structure. vulcanchem.com The synthesis of related, complex 2-cyanoacrylamide derivatives has been demonstrated, showcasing the feasibility of attaching larger, more intricate chemical scaffolds to the acrylamide (B121943) nitrogen. nih.govsemanticscholar.org The challenge lies in developing regioselective and stereoselective synthetic methods that are both versatile and high-yielding.
Deeper Mechanistic Insights through Advanced Biophysical and Single-Molecule Techniques
A critical future direction is to gain a profound understanding of how this compound interacts with biological systems at a molecular level. The 2-cyanoacrylamide functional group is known to act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues like cysteine in proteins. nih.govnih.gov A key research question is whether this interaction is reversible or irreversible. Studies on other cyanoacrylamides have shown that the presence of dual electron-withdrawing groups (nitrile and carbonyl) can facilitate reversible covalent bonding by increasing the acidity of the α-carbon in the resulting adduct. nih.govnih.gov This reversibility can be a significant advantage, potentially reducing off-target effects compared to irreversible inhibitors. semanticscholar.orgnih.gov
To elucidate these mechanisms, a suite of advanced biophysical techniques will be indispensable. nuvisan.com These methods allow for a detailed analysis of compound-target interactions, providing crucial data on binding affinity, kinetics, and thermodynamics. nuvisan.com The application of these techniques could confirm the formation of a covalent bond, determine its reversibility, and quantify the binding kinetics.
Table 1: Application of Advanced Biophysical Techniques
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (k_on, k_off), affinity (K_D) | Quantifying the binding and dissociation rates to a target protein. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic profile (ΔH, ΔS), stoichiometry (n), affinity (K_D) | Understanding the driving forces behind the binding interaction (enthalpic vs. entropic). |
| Mass Spectrometry (MS) | Covalent adduct formation, identification of modified residue | Directly confirming the formation of a covalent bond with a target protein and identifying the specific amino acid involved (e.g., cysteine). nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural changes upon binding, mapping the binding site | Providing atomic-level details of the interaction between the compound and its target. |
| UV-Visible Spectroscopy | Monitoring covalent bond formation in solution | Observing changes in the compound's absorption spectrum upon reaction with a target, indicating adduct formation. nih.gov |
Single-molecule techniques, such as atomic force microscopy (AFM) or single-molecule fluorescence resonance energy transfer (smFRET), could provide unprecedented insights into the dynamics of the interaction with individual target molecules, revealing conformational changes and transient states that are averaged out in ensemble measurements.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design-make-test-analyze cycle in medicinal chemistry. nih.gov For this compound, these computational tools offer powerful avenues for future development. ML models can be trained on existing data from similar compounds to predict the biological activity, selectivity, and potential off-target effects of novel, hypothetical derivatives. nih.gov This predictive power can significantly accelerate the design of new analogs by prioritizing the synthesis of compounds with the highest probability of success.
Generative models, a subset of AI, can design entirely new molecules based on desired properties, potentially creating novel scaffolds that retain the key pharmacophoric features of the parent compound but with improved characteristics. github.com Furthermore, AI can tackle synthetic challenges through computer-aided synthesis planning (CASP). These programs can propose novel and efficient retrosynthetic routes, identify potential problematic steps, and even suggest optimal reaction conditions, thereby streamlining the "make" phase of research. nih.gov
Table 2: AI/ML Applications in Compound Development
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Predict the activity of unsynthesized analogs, guiding lead optimization. |
| Generative Adversarial Networks (GANs) | AI models that generate novel molecular structures with desired properties. | Design new compounds with potentially enhanced efficacy or better safety profiles. |
| Retrosynthesis Prediction | Algorithms that propose synthetic routes for a target molecule. nih.gov | Accelerate the synthesis of complex derivatives by identifying viable chemical pathways. |
| Property Prediction | ML models trained to predict physicochemical properties (e.g., solubility, stability) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. | De-risk development by identifying potential liabilities early in the design phase. |
The primary challenge in this area is the need for large, high-quality datasets for training robust and accurate models.
Development of Highly Selective Analogs for Adapted Research Applications
While a compound may show interesting biological activity, a lack of selectivity can hinder its utility as a research tool or therapeutic candidate. A major future goal is the development of analogs of this compound with high selectivity for specific biological targets. The strategy of targeting non-catalytic cysteine residues, which are often less conserved than active site residues, has proven effective for developing selective inhibitors for challenging targets like protein kinases. nih.gov
Achieving selectivity requires a systematic structure-activity relationship (SAR) study. By synthesizing and testing a matrix of analogs with modifications at the key positions previously identified (phenyl ring, furan, acrylamide), researchers can map how structural changes affect target binding and selectivity. For example, altering the substituent and its position on the phenyl ring could exploit unique pockets in the target's binding site. Replacing the furan ring with other five- or six-membered heterocycles (e.g., thiophene, pyrazole, pyridine) could change the geometry and hydrogen bonding capacity of the molecule. mdpi.com These efforts aim to enhance interactions with the intended target while diminishing binding to off-target proteins.
Challenges in Scaling Synthesis for Research Material Production
As research progresses from initial discovery to more extensive biological testing, the demand for larger quantities of the compound increases. The transition from milligram-scale laboratory synthesis to gram- or kilogram-scale production presents significant challenges. A reaction that is high-yielding and straightforward on a small scale may become problematic when scaled up.
Table 3: Potential Challenges in Synthesis Scale-Up
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Reagent Cost & Availability | The cost and bulk availability of starting materials, such as the substituted furan carbaldehyde, may be prohibitive. | Develop alternative synthetic routes from cheaper, more readily available precursors. |
| Reaction Control | Exothermic reactions can be difficult to manage on a large scale, leading to side reactions and impurities. | Implement process controls for temperature and reagent addition rates; use flow chemistry reactors. |
| Purification | Purification by column chromatography, common in labs, is often impractical and expensive at a large scale. | Develop a purification process based on crystallization or extraction to avoid chromatography. |
| Process Safety | Handling large quantities of reagents and solvents increases safety risks. | Conduct a thorough process hazard analysis (PHA) and implement appropriate safety engineering controls. |
| Consistency | Ensuring consistent yield, purity, and crystal form from batch to batch is critical. | Develop and validate a robust standard operating procedure (SOP) with defined in-process controls. |
Overcoming these hurdles is essential to ensure a reliable supply of high-purity material for advanced preclinical studies.
Consideration of Environmental and Sustainability Aspects in Research and Development
Modern chemical research places increasing emphasis on green chemistry and sustainability. A future challenge will be to assess and minimize the environmental footprint of synthesizing this compound and its derivatives. This involves a critical evaluation of every step in the synthetic process.
Q & A
Q. What are the key considerations for synthesizing 3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide with high purity and yield?
Synthesis typically involves multi-step reactions, starting with the preparation of the furan ring substituted with a 4-chlorophenyl group, followed by acrylamide formation. Critical steps include:
- Condensation reactions : Optimizing stoichiometry and temperature (e.g., Knoevenagel condensation for cyanoacrylamide formation) to avoid side products.
- Purification : Use of column chromatography or recrystallization to isolate intermediates.
- Analytical validation : Characterization via -NMR, -NMR, and HPLC to confirm structural integrity and purity (>95%) .
Challenges include managing moisture-sensitive intermediates and controlling reaction kinetics to prevent polymerization of the acrylamide moiety .
Q. How can researchers validate the structural identity of this compound post-synthesis?
A combination of spectroscopic and chromatographic methods is essential:
- Spectroscopy : -NMR to confirm proton environments (e.g., furan ring protons at δ 6.5–7.5 ppm, cyano group absence in NMR due to quadrupolar broadening).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for : 280.03 g/mol).
- X-ray crystallography : If single crystals are obtained, this provides unambiguous confirmation of stereochemistry and bond lengths .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the phenyl or furan rings) influence biological activity?
Structure-activity relationship (SAR) studies require systematic approaches:
- Substituent introduction : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF) or electron-donating (e.g., -OCH) groups to assess effects on target binding.
- In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinase enzymes. For example, fluorinated analogs (e.g., 2,4-difluorophenyl) may enhance lipophilicity and blood-brain barrier penetration .
- Biological assays : Compare IC values in enzyme inhibition assays (e.g., tyrosine kinases) to quantify potency changes .
Q. What methodologies are recommended to resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies may arise from oversimplified computational models. Strategies include:
- Dynamic simulations : Molecular dynamics (MD) to account for protein flexibility and solvent effects.
- Meta-analysis : Cross-referencing data from similar compounds (e.g., thiophene or pyridine analogs) to identify trends in substituent effects .
- Experimental replication : Reassess assay conditions (e.g., buffer pH, temperature) to rule out confounding factors .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Target identification : Use affinity chromatography or pull-down assays with biotinylated derivatives.
- Pathway analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream effects.
- Kinetic studies : Time-resolved assays to determine inhibition constants (e.g., ) and mode (competitive vs. non-competitive) .
Q. What advanced techniques are critical for studying the compound’s physicochemical properties (e.g., solubility, stability)?
- Solubility profiling : Use shake-flask method with HPLC quantification across solvents (e.g., DMSO, PBS).
- Stability studies : Accelerated degradation testing under stress conditions (heat, light, pH extremes) monitored via UPLC-MS.
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic forms .
Methodological Framework Questions
Q. How can theoretical frameworks guide the design of derivatives with enhanced pharmacokinetic properties?
- Lipinski’s Rule of Five : Prioritize derivatives with molecular weight <500 Da, logP <5, and ≤10 H-bond acceptors/donors.
- Pharmacophore modeling : Identify essential moieties (e.g., cyano group for hydrogen bonding) using software like Schrödinger’s Phase.
- ADMET prediction : Tools like SwissADME to forecast absorption, metabolism, and toxicity .
Q. What strategies are effective for integrating crystallographic data into SAR studies?
- Crystal structure analysis : Compare bond angles and intermolecular interactions (e.g., π-π stacking) to correlate with activity.
- Co-crystallization : Attempt to grow crystals with target proteins (e.g., kinases) to visualize binding modes .
Data Analysis and Interpretation
Q. How should researchers address variability in biological assay results across independent studies?
- Standardization : Adopt harmonized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Statistical rigor : Use ANOVA with post-hoc tests to assess significance; report confidence intervals.
- Data sharing : Deposit raw data in repositories like PubChem or ChEMBL for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
